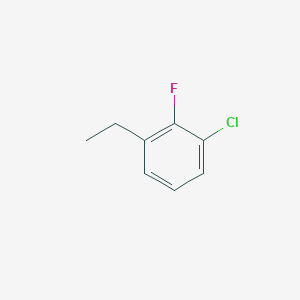

1-Chloro-3-ethyl-2-fluorobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClF |

|---|---|

Molecular Weight |

158.60 g/mol |

IUPAC Name |

1-chloro-3-ethyl-2-fluorobenzene |

InChI |

InChI=1S/C8H8ClF/c1-2-6-4-3-5-7(9)8(6)10/h3-5H,2H2,1H3 |

InChI Key |

BWLPSOGFVWUWRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 1 Chloro 3 Ethyl 2 Fluorobenzene

De Novo Synthesis Pathways

The construction of the 1-chloro-3-ethyl-2-fluorobenzene molecule from simpler precursors involves a sequence of reactions designed to install the chloro, ethyl, and fluoro groups at the desired 1, 3, and 2 positions, respectively. The order of these introductions is critical to achieving the target substitution pattern due to the directing effects of the substituents on electrophilic aromatic substitution reactions.

Regioselective Halogenation Strategies

The introduction of chlorine and fluorine onto the aromatic ring with the correct regiochemistry is a pivotal challenge in the synthesis of the target compound. The directing effects of these halogens, as well as any pre-existing alkyl groups, must be carefully considered.

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing halogen atoms to a benzene (B151609) ring. masterorganicchemistry.comchemguide.co.uklibretexts.org In the context of synthesizing this compound, this can be approached by halogenating a pre-functionalized benzene ring.

For instance, starting with 2-fluoroethylbenzene, electrophilic chlorination would be a potential step. Fluorine is an ortho, para-directing group, albeit a deactivating one. vaia.commasterorganicchemistry.comchemicalforums.com Therefore, the reaction of 2-fluoroethylbenzene with a chlorinating agent like chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) would be expected to yield a mixture of isomers, primarily 1-chloro-2-fluoro-4-ethylbenzene and 1-chloro-2-fluoro-6-ethylbenzene. masterorganicchemistry.comchemguide.co.uklibretexts.orgntu.edu.sg Achieving the desired this compound (where the chlorine is meta to the ethyl group) through direct chlorination of 2-fluoroethylbenzene is not favored due to the ortho, para-directing influence of both the fluorine and ethyl groups.

A plausible alternative involves introducing the chlorine atom before the ethyl group. For example, the chlorination of fluorobenzene (B45895) would yield a mixture of ortho- and para-chlorofluorobenzene. Subsequent steps would then be required to introduce the ethyl group at the correct position.

Table 1: Electrophilic Halogenation Reactions

| Starting Material | Reagents | Product(s) | Notes |

| Benzene | Cl₂, AlCl₃ or FeCl₃ | Chlorobenzene | chemguide.co.uklibretexts.org |

| Benzene | Br₂, AlBr₃ or FeBr₃ | Bromobenzene | chemguide.co.uklibretexts.org |

| 2-Fluoroethylbenzene | Cl₂, Lewis Acid | Mixture of isomers (ortho/para to F and ethyl) | Fluorine and ethyl are ortho, para-directors. vaia.com |

Another strategy involves manipulating the electronic nature of the ring. For example, if a strongly deactivating and meta-directing group is present, chlorination will be directed to the meta position. This group can then be converted to an ethyl group or replaced in a subsequent step.

Introduction of the Ethyl Group

The ethyl group can be introduced onto the benzene ring either before or after the halogenation steps, using various synthetic methodologies.

The Friedel-Crafts reaction is a classic method for installing alkyl groups on an aromatic ring. wikipedia.orgsoftbeam.net Direct Friedel-Crafts alkylation of a halogenated benzene derivative, such as 1-chloro-2-fluorobenzene (B165100), with an ethylating agent like ethyl chloride in the presence of a Lewis acid (e.g., AlCl₃) could be considered. libretexts.orgyoutube.com However, this approach is often plagued by issues such as polyalkylation and carbocation rearrangements. libretexts.orgmasterorganicchemistry.com

A more controlled and often preferred method is Friedel-Crafts acylation followed by reduction. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In this two-step sequence, an acyl group is first introduced, and then the carbonyl group is reduced to a methylene (B1212753) group.

For the synthesis of this compound, one could start with 1-chloro-2-fluorobenzene and perform a Friedel-Crafts acylation with acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) in the presence of AlCl₃. wikipedia.orgkhanacademy.org The fluorine atom is an ortho, para-director, so the acylation would be expected to occur at the position para to the fluorine, yielding 4-chloro-3-fluoroacetophenone. To obtain the desired 3-ethyl substitution, the starting material would need to be 1-chloro-2-fluorobenzene, and the acylation would need to be directed to the position meta to the chlorine and ortho to the fluorine. The directing effects of both halogens would need to be carefully considered.

Once the ketone is formed, it can be reduced to the corresponding ethyl group using methods such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). wikipedia.orgorganic-chemistry.org A patent describes a synthesis of 1-chloro-3-ethylbenzene (B1584093) from m-chloroacetophenone using hydrazine hydrate (B1144303) and potassium hydroxide (B78521) in diethylene glycol, which is a Wolff-Kishner type reduction. google.com

Table 2: Friedel-Crafts Acylation and Reduction

| Reaction | Reagents and Conditions | Product | Notes |

| Friedel-Crafts Acylation | Benzene, Acetyl chloride, AlCl₃ | Acetophenone | doubtnut.com |

| Wolff-Kishner Reduction | Ketone, Hydrazine (N₂H₄), KOH, heat | Alkane | Reduces a carbonyl group to a methylene group. wikipedia.org |

| Clemmensen Reduction | Ketone, Zn(Hg), HCl | Alkane | Reduces a carbonyl group to a methylene group. wikipedia.orgorganic-chemistry.org |

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. nih.gov These reactions provide a versatile and often more functional-group-tolerant alternative to traditional methods.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.comchem-fan.comrsc.orgwikipedia.orglibretexts.org To synthesize this compound, one could envision coupling an appropriate aryl boronic acid or ester with an ethylating agent, or vice-versa. For instance, (3-chloro-2-fluorophenyl)boronic acid could be coupled with an ethyl halide or a related electrophile. The success of this reaction depends on the availability of the starting materials and the choice of catalyst, ligand, and reaction conditions to achieve high yield and selectivity. rsc.orgcas.cn

Heck-type Reactions: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.comyoutube.com While typically used to form vinylarenes, variations of Heck-type reactions, sometimes referred to as alkyl Heck-type reactions, can be used to introduce alkyl groups. nih.gov For example, a suitably substituted aryl halide could be coupled with ethylene (B1197577) under specific palladium catalysis conditions to introduce the ethyl group.

These cross-coupling reactions offer a high degree of control and are often compatible with a wide range of functional groups, making them attractive options for the synthesis of complex molecules like this compound. rsc.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Key Components | Bond Formed | Notes |

| Suzuki-Miyaura Coupling | Organoboron compound, Organic halide, Pd catalyst, Base | C(sp²) - C(sp³) | Highly versatile for C-C bond formation. youtube.comchem-fan.comwikipedia.org |

| Heck Reaction | Aryl/Vinyl halide, Alkene, Pd catalyst, Base | C(sp²) - C(sp²) (vinyl) | Can be adapted for alkyl group introduction. organic-chemistry.orgyoutube.comnih.gov |

Fluorination Reactions

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of this compound. This can be achieved through either electrophilic or nucleophilic fluorination methods, with the choice of method depending heavily on the nature of the available precursors.

Electrophilic fluorination involves the direct reaction of an electron-rich aromatic ring with a source of electrophilic fluorine ("F+"). This approach would typically be applied to a precursor such as 1-chloro-3-ethylbenzene. The primary challenge in this strategy lies in controlling the regioselectivity. The ethyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. Therefore, direct fluorination of 1-chloro-3-ethylbenzene would be expected to yield a mixture of isomers, with fluorination occurring at positions 4, 6, and potentially 2.

The reaction would require a potent electrophilic fluorinating agent, such as N-fluorodibenzenesulfonimide (NFSI) or Selectfluor®. The reaction mechanism involves the attack of the aromatic π-system on the electrophilic fluorine source to form a sigma complex (arenium ion), which then loses a proton to restore aromaticity. Achieving selective fluorination at the sterically hindered position 2, between the existing chloro and ethyl groups, would be exceptionally challenging and likely result in low yields of the desired product, making this a less favorable synthetic route.

Nucleophilic aromatic substitution (SNAr) is a more common and often more regioselective method for introducing fluorine. This approach requires a precursor with a good leaving group (such as -NO₂, -Cl, or -N₂⁺) at the target position, typically activated by electron-withdrawing groups.

From an Amino Precursor (Balz-Schiemann Reaction): The most established method for this transformation is the Balz-Schiemann reaction, which converts a primary aromatic amine into a fluoroarene via a diazonium salt intermediate. wikipedia.org The logical precursor for this route would be 2-chloro-6-ethylaniline (B1642273).

The synthesis would proceed in two main stages:

Diazotization: The 2-chloro-6-ethylaniline is treated with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like tetrafluoroboric acid (HBF₄), typically at low temperatures (0–5 °C). This converts the amino group into a diazonium tetrafluoroborate (B81430) salt (-N₂⁺BF₄⁻).

Fluorodediazoniation: The isolated diazonium salt is then gently heated. Thermal decomposition releases nitrogen gas and boron trifluoride, leaving behind the desired this compound. wikipedia.org

Innovations on the traditional Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) or conducting the diazotization with nitrosonium salts (e.g., [NO]SbF₆) to avoid isolating the potentially unstable diazonium intermediate. wikipedia.org Another variation involves using liquid hydrogen fluoride (B91410) as the solvent and fluoride source. wikipedia.org A similar method for preparing fluoroaromatic compounds from the corresponding amines involves reaction with a nitrosating agent in the presence of boron trifluoride, followed by thermal decomposition of the resulting diazonium salt without its isolation. google.com

From a Nitro Precursor (Fluorodenitration): An alternative nucleophilic approach is the replacement of a nitro group. This would involve a precursor like 1-chloro-3-ethyl-2-nitrobenzene. The nitro group is an excellent activating group for nucleophilic aromatic substitution. The reaction involves heating the nitro compound with a fluoride source, such as spray-dried potassium fluoride (KF), often in a polar aprotic solvent like DMF or sulfolane (B150427) and sometimes with a phase-transfer catalyst. researchgate.netgoogle.com

A patented method for a similar transformation involves the fluorination of 2,6-dichloronitrobenzene with potassium fluoride to yield 2-fluoro-6-chloro-nitrobenzene. google.com This suggests that fluorination of a precursor like 1,2-dichloro-3-ethylbenzene (B1634016) could also be a viable, albeit challenging, pathway.

Synthesis from Precursor Molecules

A common strategy begins with a disubstituted benzene and introduces the final functional group.

Route A: Starting from 1-Chloro-3-ethylbenzene

Nitration: 1-Chloro-3-ethylbenzene can be nitrated using a standard mixture of nitric acid and sulfuric acid. This step's main difficulty is controlling the position of the incoming nitro group. The ethyl group directs ortho/para, and the chloro group also directs ortho/para. The desired 2-nitro isomer would be formed along with other isomers (e.g., 4-nitro, 6-nitro). A careful separation would be required.

Reduction: The resulting 1-chloro-3-ethyl-2-nitrobenzene is then reduced to the corresponding aniline (B41778) (2-chloro-6-ethylaniline). Common reduction methods include catalytic hydrogenation (H₂/Pd/C) or using metals in acidic media (e.g., Fe/HCl).

Fluorination: The 2-chloro-6-ethylaniline is converted to the final product using the Balz-Schiemann reaction as described in section 2.1.3.2.

Route B: Starting from 2-Ethylphenol (B104991)

Chlorination: Direct chlorination of 2-ethylphenol would likely lead to a mixture of products. A more controlled approach might involve protecting the hydroxyl group, performing a directed ortho-lithiation followed by reaction with an electrophilic chlorine source, and then deprotection.

Conversion of Phenol to Fluoroarene: The resulting 2-chloro-6-ethylphenol (B1619055) could then be converted to the target compound. This is a non-trivial transformation that could involve conversion to a triflate, followed by a palladium-catalyzed fluorination, or conversion to an aryl ether and subsequent specialized cleavage/fluorination reactions.

This approach focuses on manipulating functional groups on a pre-existing halogenated aromatic core. A plausible precursor is 2-chloro-6-nitrotoluene (B1664060), which can be synthesized via chlorination and reduction of o-nitrotoluene. chemicalbook.com

Homologation of the Methyl Group: The methyl group of 2-chloro-6-nitrotoluene can be extended to an ethyl group. This can be achieved through free-radical bromination to form 2-chloro-1-(bromomethyl)-6-nitrobenzene, followed by a Grignard reaction with methylmagnesium bromide.

Reduction and Fluorination: The resulting 1-chloro-3-ethyl-2-nitrobenzene is then processed as described previously: reduction of the nitro group to an amine, followed by a Balz-Schiemann reaction to introduce the fluorine atom.

An alternative starting point could be 2-chloro-6-fluorotoluene. The synthesis of the related 2-chloro-6-fluorobenzaldehyde (B137617) from this toluene (B28343) derivative is well-documented and involves oxidation. google.comwikipedia.orgpatsnap.com From the aldehyde, a Wolff-Kishner or Clemmensen reduction would reduce the carbonyl group to the required ethyl group, yielding this compound.

Optimization of Reaction Conditions and Yields in Synthetic Routes

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For the key fluorination steps, several parameters can be adjusted.

In the Balz-Schiemann reaction , yields can be improved by:

Careful control of the diazotization temperature to prevent premature decomposition.

Using alternative counterions to the tetrafluoroborate, such as hexafluorophosphate (B91526) (PF₆⁻), which can sometimes give higher yields. wikipedia.org

Performing the reaction in a suitable solvent. While often done neat, using an inert high-boiling solvent can aid in controlling the decomposition temperature of the diazonium salt.

For nucleophilic halogen exchange (fluorodenitration or fluorodechlorination), optimization involves:

Fluorinating Agent: The reactivity of alkali metal fluorides is critical. Spray-dried potassium fluoride is often more effective than standard KF. Cesium fluoride (CsF) is more reactive but also more expensive.

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane are required to achieve the high temperatures needed for the reaction and to dissolve the fluoride salts to some extent. google.com

Catalyst: The use of a phase-transfer catalyst (e.g., tetramethylammonium (B1211777) chloride) can significantly enhance the reaction rate by improving the solubility and availability of the fluoride anion in the organic phase. researchgate.net

The table below presents research findings for a reaction analogous to the fluorodenitration step, highlighting the impact of reaction parameters on yield.

Table 1: Optimization of Reaction Conditions for the Synthesis of p-Fluoronitrobenzene from p-Chloronitrobenzene This data is for an analogous reaction and serves to illustrate the effects of varying conditions.

| Parameter | Condition | p-Chloronitrobenzene Conversion (%) | p-Fluoronitrobenzene Yield (%) | Reference |

| Reaction Temperature | 120 °C | 78.54 | 72.31 | researchgate.net |

| 130 °C | 86.72 | 80.15 | researchgate.net | |

| 140 °C | 93.48 | 88.73 | researchgate.net | |

| 150 °C | 97.86 | 91.58 | researchgate.net | |

| Catalyst Amount (% w/w) | 2.5% | 85.11 | 79.24 | researchgate.net |

| 3.5% | 90.43 | 84.76 | researchgate.net | |

| 4.5% | 97.86 | 91.58 | researchgate.net | |

| 5.5% | 97.91 | 91.63 | researchgate.net |

Conditions: Potassium fluoride as fluorinating agent, tetramethylammonium chloride as catalyst, DMF as solvent, 15-hour reaction time. researchgate.net

This data demonstrates that both temperature and catalyst loading have a significant positive impact on the conversion and yield, with optimal results achieved at 150 °C with a catalyst loading of 4.5% or higher. researchgate.net Similar optimization studies would be essential for developing a robust synthesis for this compound.

Catalyst Systems and Ligand Design for Enhanced Selectivity

The successful synthesis of this compound is heavily reliant on the use of advanced catalyst systems, particularly for reactions involving the formation of carbon-carbon or carbon-halogen bonds with high selectivity. Transition-metal catalysis, especially with palladium and nickel, is a cornerstone of modern aromatic chemistry. nih.govmdpi.com

One potential synthetic step, the introduction of the ethyl group, could be achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Negishi reaction. sigmaaldrich.comnih.gov In these processes, an aryl halide (or triflate) is coupled with an organometallic reagent. The choice of catalyst and, more critically, the ancillary ligand, is crucial for an efficient and selective transformation. acs.org Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), bind to the metal center and modulate its electronic and steric properties. This modulation influences the rates of key steps in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—thereby controlling yield and selectivity. nih.gov

For instance, bulky electron-rich phosphine (B1218219) ligands can promote the reductive elimination step and stabilize the active catalytic species, leading to higher turnover numbers. nih.gov Bidentate ligands, which chelate to the metal center, can provide greater stability and control over the geometry of the catalytic complex, which is often essential for achieving high regioselectivity in complex systems. acs.org

Another critical catalytic step could be the introduction of the chlorine atom via electrophilic aromatic halogenation. While highly activated rings can react with halogens directly, less reactive or deactivated rings require a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). wikipedia.orglibretexts.orgchemguide.co.uk The catalyst functions by polarizing the Cl-Cl bond, creating a highly electrophilic "super-electrophile" that is more readily attacked by the aromatic ring. youtube.commasterorganicchemistry.com The selectivity of this step is governed by the electronic and steric influences of the substituents already present on the ring.

Below is a table illustrating the hypothetical influence of different palladium-ligand systems on the yield of a Suzuki cross-coupling reaction to form a precursor like 2-ethyl-1-fluorobromobenzene, a potential intermediate.

Table 1: Hypothetical Ligand Effects on a Suzuki Cross-Coupling Yield

| Palladium Precursor | Ligand | Hypothetical Yield (%) | Rationale |

|---|---|---|---|

| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | 55 | Standard, moderately effective ligand. May require higher temperatures or longer reaction times. |

| Pd₂(dba)₃ | Tri(o-tolyl)phosphine (P(o-Tol)₃) | 40 | Increased steric bulk can sometimes hinder the reaction with sterically demanding substrates. nih.gov |

| PdCl₂(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | 85 | Bulky, electron-rich bidentate ligand known for high efficiency and stability in cross-coupling reactions. |

| Pd(OAc)₂ | XPhos | 92 | A highly effective Buchwald-type biaryl phosphine ligand, designed for challenging cross-coupling reactions, often giving high yields under mild conditions. sigmaaldrich.com |

Solvent Effects and Temperature Control in Multistep Syntheses

The precise control of solvent and temperature is critical throughout any multistep synthesis of a complex molecule like this compound. These parameters directly influence reaction rates, selectivity, and the stability of intermediates and catalysts.

Solvent Effects: The choice of solvent can dramatically alter the course of a reaction. In electrophilic aromatic substitutions, solvent polarity can affect the stability of the charged intermediate (arenium ion), thereby influencing the reaction rate. quora.com For instance, chlorination reactions are often carried out in non-polar solvents like carbon tetrachloride or dichloromethane. wikipedia.org For transition-metal-catalyzed reactions, the solvent must solubilize the reactants and the catalyst while not interfering with the catalytic cycle. Solvents like toluene, dioxane, or polar aprotic solvents such as dimethylformamide (DMF) are commonly employed. sigmaaldrich.com

In a directed ortho-metalation (DoM) strategy, the solvent choice is even more critical. These reactions typically use organolithium bases and must be conducted in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which can solvate the lithium cation. psu.edu The choice between these can be significant; THF, being more polar and a better Lewis base, can accelerate lithiation but may also promote side reactions if not carefully controlled. psu.edu

Temperature Control: Temperature is a key variable for managing both reaction kinetics and selectivity. Many synthetic steps require precise temperature management:

Directed Ortho-Metalation (DoM): These reactions are almost universally performed at very low temperatures, such as -78 °C (the sublimation point of dry ice). This is necessary to prevent the decomposition of the highly reactive aryllithium intermediate and to suppress side reactions, such as the competing benzyne (B1209423) formation. psu.eduuwindsor.ca

Electrophilic Additions: Friedel-Crafts and halogenation reactions are often run at or below room temperature to minimize the formation of polysubstituted byproducts and to enhance regioselectivity.

Cross-Coupling Reactions: These reactions frequently require heating to overcome the activation energy barriers of the catalytic cycle. beilstein-journals.org However, the temperature must be carefully optimized. Excessive heat can lead to catalyst decomposition, ligand scrambling, or undesired side reactions, ultimately lowering the yield and purity of the product. acs.org

The following table provides a hypothetical example of how solvent and temperature could affect the yield and regioselectivity of a crucial step: the lithiation of 1-fluoro-3-ethylbenzene followed by quenching with an electrophilic chlorine source.

Table 2: Hypothetical Solvent and Temperature Effects on a Lithiation/Chlorination Step

| Solvent | Temperature (°C) | Desired Isomer Yield (%) | Key Byproduct(s) | Rationale |

|---|---|---|---|---|

| Diethyl Ether | -78 | 70 | Other isomers, unreacted starting material | Good conditions for selective ortho-lithiation directed by the fluorine atom, minimizing side reactions. |

| Tetrahydrofuran (THF) | -78 | 75 | Other isomers | Increased solvent polarity can accelerate lithiation, potentially improving yield if selectivity is maintained. psu.edu |

| Diethyl Ether | -20 | 30 | Significant amounts of other isomers, decomposition products | Elevated temperature leads to loss of regioselectivity and potential decomposition of the aryllithium intermediate. |

| Tetrahydrofuran (THF) | 0 | < 10 | Complex mixture of byproducts | At this temperature, the aryllithium is highly unstable, leading to rapid side reactions and poor yield of the desired product. psu.edu |

Reactivity, Reaction Mechanisms, and Mechanistic Investigations

Electrophilic Aromatic Substitution (EAS) on 1-Chloro-3-ethyl-2-fluorobenzene

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reactivity and orientation (regioselectivity) of this substitution are significantly influenced by the substituents already present on the ring. wikipedia.org In this compound, the directing effects of the chloro, fluoro, and ethyl groups collectively determine the outcome of the reaction.

The position of electrophilic attack on the this compound ring is determined by the interplay of the directing effects of the three substituents. Substituents can be broadly classified as activating or deactivating, and as ortho-, para- or meta-directors. pressbooks.pub

Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent is an activating group and an ortho-, para-director . pressbooks.pub It donates electron density to the ring primarily through an inductive effect, which stabilizes the positively charged intermediate (benzenonium ion) formed during the reaction. This enhanced stability lowers the activation energy for substitution at the ortho and para positions. libretexts.org

In this compound, there are three available positions for an incoming electrophile: C4, C5, and C6. The directing influences of the substituents on these positions are as follows:

Attack at C4: This position is para to the chloro group and ortho to the ethyl group. Both of these substituents direct an incoming electrophile to this position. This is a cooperative or reinforcing effect. libretexts.orgopenstax.org

Attack at C5: This position is meta to all three substituents. Since all three groups are ortho-, para-directors, substitution at this position is strongly disfavored. libretexts.org

Attack at C6: This position is ortho to both the fluoro and chloro groups and para to the ethyl group. All three substituents direct towards this position, representing another cooperative effect.

Between the two favored positions, C4 and C6, the final product distribution will be influenced by the relative strengths of the directing groups and steric hindrance. The ethyl group is the only activating group and will have a strong influence. However, substitution at C6, which is ortho to two halogens, may be sterically hindered, particularly with a bulky electrophile. libretexts.orgyoutube.com Therefore, substitution at the C4 position is often predicted to be the major pathway. openstax.org

| Position of Attack | Relation to -Cl | Relation to -F | Relation to -Ethyl | Predicted Outcome |

|---|---|---|---|---|

| C4 | Para (Favored) | Meta (Disfavored) | Ortho (Favored) | Highly Favored |

| C5 | Meta (Disfavored) | Meta (Disfavored) | Meta (Disfavored) | Disfavored |

| C6 | Ortho (Favored) | Ortho (Favored) | Para (Favored) | Favored, but potential steric hindrance |

The outcome of most electrophilic aromatic substitution reactions is determined by the relative rates of competing pathways, a concept known as kinetic control . ic.ac.uk The major product is the one that is formed the fastest, which corresponds to the reaction pathway with the lowest activation energy. ic.ac.uk The activation energy is directly related to the stability of the transition state, which is often approximated by the stability of the high-energy intermediate, the benzenonium ion (also called an arenium ion or sigma complex). masterorganicchemistry.com

Kinetic Product: For this compound, the kinetic product will be the isomer resulting from the formation of the most stable benzenonium ion intermediate. As discussed, attack at the C4 and C6 positions leads to more stable intermediates than attack at C5. The distribution between C4 and C6 products would depend on the specific reaction conditions and the nature of the electrophile.

Thermodynamic Product: In some cases, if the reaction is reversible and allowed to reach equilibrium (often at higher temperatures), the most stable product isomer will predominate. ic.ac.uk This is known as thermodynamic control . The relative stability of the final products depends on factors like steric interactions between adjacent substituents. For instance, if a bulky electrophile is introduced at the C6 position, adjacent to the fluorine atom, the resulting product might be less thermodynamically stable than the C4-substituted product due to steric strain. Under thermodynamic control, the C4-product would likely be favored.

The mechanism of EAS proceeds through a two-step process involving a resonance-stabilized carbocation intermediate known as a benzenonium ion. vanderbilt.edu

Formation of the Benzenonium Ion: The π electrons of the aromatic ring attack the electrophile (E⁺), forming a new C-E bond and breaking the aromaticity of the ring. This step is typically the slow, rate-determining step.

Deprotonation: A weak base removes the proton from the carbon atom that was attacked, restoring the aromatic π system. masterorganicchemistry.com

The regioselectivity is explained by examining the resonance structures of the benzenonium ions formed from attack at each possible position:

Attack at C4 (ortho to Ethyl, para to Chloro): The positive charge in the intermediate is delocalized over three carbons, including C1 (bearing the -Cl) and C3 (bearing the -Ethyl). The ethyl group helps stabilize the adjacent positive charge through its inductive effect. The chloro group can stabilize the positive charge through resonance by donating a lone pair of electrons. This extensive stabilization results in a lower energy intermediate.

Attack at C6 (ortho to Fluoro/Chloro, para to Ethyl): Similar to the attack at C4, the positive charge is delocalized onto carbons bearing the substituents (C2 and the carbon attached to the ethyl group). Both halogens and the ethyl group can participate in stabilizing the positive charge, leading to a relatively stable intermediate.

Attack at C5 (meta to all): When the attack occurs at the meta position, the positive charge is delocalized over three other carbons, but crucially, it is never located on a carbon atom directly attached to any of the original substituents. Consequently, the substituents cannot provide direct resonance stabilization to the positive charge, leading to a higher energy, less stable intermediate.

This difference in stability of the benzenonium ion intermediates explains why ortho- and para-directing groups favor substitution at those positions over the meta position. libretexts.org

Nucleophilic Aromatic Substitution (NAS) on this compound

Nucleophilic Aromatic Substitution (NAS) is a reaction in which a nucleophile displaces a leaving group (such as a halide) on an aromatic ring. youtube.com This reaction is generally difficult for simple aryl halides and requires specific conditions, most notably the presence of strong electron-withdrawing groups on the ring. libretexts.org

For an NAS reaction to proceed efficiently via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carbonyl (-COR) groups. youtube.comyoutube.com These groups make the ring electron-deficient (electrophilic) and thus more susceptible to attack by a nucleophile. youtube.com

Crucially, these EWGs must be positioned ortho or para to the leaving group. libretexts.org This positioning allows the negative charge of the intermediate to be delocalized onto the EWG through resonance, which provides significant stabilization. libretexts.org

The compound this compound lacks any strong EWGs. The ethyl group is electron-donating, which deactivates the ring toward nucleophilic attack. youtube.com The halogen atoms are inductively withdrawing but are not considered powerful activating groups for NAS. Therefore, this compound is expected to be highly unreactive toward NAS under typical conditions. For the reaction to occur, a synthetically modified version of the molecule, for instance, one containing a nitro group at the C4 or C6 position, would be required. nih.gov

| Substituent | Effect on EAS | Effect on NAS |

|---|---|---|

| -CH₂CH₃ (Alkyl) | Activating | Deactivating |

| -F, -Cl (Halogen) | Deactivating | Weakly Activating |

| -NO₂ (Nitro) | Deactivating | Strongly Activating |

When an activated aryl halide reacts with a nucleophile, the reaction typically proceeds through a two-step addition-elimination mechanism . nih.govyoutube.com

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate. This anionic intermediate is known as a Meisenheimer complex . youtube.comnih.gov This initial addition is the rate-determining step of the reaction as it temporarily breaks the aromaticity of the ring.

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the leaving group (halide ion). This step is typically fast. youtube.com

In the case of this compound, a nucleophile could potentially attack either C1 (displacing Cl⁻) or C2 (displacing F⁻). The stability of the resulting Meisenheimer complex is key. Without a stabilizing EWG at an ortho or para position, this intermediate is very high in energy, making the reaction energetically unfavorable. If the ring were activated (e.g., by a nitro group at C4), the negative charge of the Meisenheimer complex could be delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization and allowing the reaction to proceed. libretexts.orgyoutube.com

Benzyne-Mediated Reactions and Isomerization Pathways

The generation of arynes, or benzynes, from aryl halides is a powerful method for forming new bonds on an aromatic ring, often leading to products of cine-substitution, where the incoming group attaches to the carbon adjacent to the one that bore the leaving group lookchemmall.com. In the case of this compound, treatment with a very strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), can induce a 1,2-elimination to form a highly reactive benzyne (B1209423) intermediate lookchemmall.comyoutube.com.

The structure of this compound allows for the potential formation of two distinct benzyne intermediates, depending on which proton ortho to a halogen is abstracted by the base.

Pathway A: Formation of 3-ethyl-2-fluorobenzyne. Abstraction of the proton at the C6 position (ortho to the chlorine atom) would generate a carbanion. Subsequent elimination of the chloride ion, which is a better leaving group than fluoride (B91410), would yield 3-ethyl-2-fluorobenzyne .

Pathway B: Formation of 4-ethyl-2-chlorobenzyne. Abstraction of the proton at the C1 position (ortho to the fluorine atom) is also possible. The high electronegativity of the fluorine atom increases the acidity of the adjacent proton. Elimination of the fluoride ion would then produce 4-ethyl-2-chlorobenzyne .

The regiochemical outcome is influenced by factors such as the strength and steric bulk of the base, reaction temperature, and the relative acidity of the ortho protons lookchemmall.comresearchgate.netstackexchange.com. With bases like LDA, elimination of the less basic, heavier halogen is often preferred lookchemmall.com.

Once formed, the strained triple bond of the benzyne is highly susceptible to nucleophilic attack. The nucleophile, which can be the base itself (e.g., NH₂⁻) or another added trapping agent, can add to either carbon of the aryne triple bond. This lack of regioselectivity often results in a mixture of isomers. For example, the trapping of 3-ethyl-2-fluorobenzyne by an amide ion (NH₂⁻) could lead to the formation of both 2-amino-6-ethyl-1-fluorobenzene and 1-amino-3-ethyl-2-fluorobenzene. The electronic influence of the ethyl and fluoro groups on the benzyne intermediate dictates the preferred site of nucleophilic addition, typically placing the transient negative charge closer to the more electron-withdrawing substituent .

Figure 1: Potential pathways for the formation of benzyne intermediates from this compound and subsequent trapping by a nucleophile (Nu⁻), leading to isomeric products.

Figure 1: Potential pathways for the formation of benzyne intermediates from this compound and subsequent trapping by a nucleophile (Nu⁻), leading to isomeric products.Radical Reactions Involving this compound

Radical reactions involving aryl halides are a cornerstone of modern synthetic organic chemistry, providing pathways for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the generation of an aryl radical intermediate is a key step in these transformations.

The generation of the 2-chloro-6-ethyl-5-fluorophenyl radical from this compound can be achieved through various methods, typically involving the homolytic cleavage of the carbon-chlorine bond. The C-Cl bond is weaker than the C-F bond, making it the more likely site for radical initiation. Common methods for generating aryl radicals from aryl halides include reactions with radical initiators (e.g., AIBN), transition metal catalysts, or photoredox catalysis.

Once generated, the 2-chloro-6-ethyl-5-fluorophenyl radical is a highly reactive intermediate. Its reactivity is influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine and fluorine atoms can influence the electrophilicity of the radical. This aryl radical can participate in a variety of reactions, including:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule to form 1-ethyl-2-fluorobenzene.

Addition to Multiple Bonds: It can add to alkenes, alkynes, and other unsaturated systems, leading to the formation of new carbon-carbon bonds. This is a key step in many radical-mediated polymerization and cyclization reactions.

Homolytic Aromatic Substitution (SHAr): The aryl radical can attack another aromatic ring, leading to the formation of biaryl compounds.

The regioselectivity of these reactions would be influenced by the steric hindrance imposed by the ethyl group and the electronic effects of the halogen substituents.

Single Electron Transfer (SET) is a fundamental process in which an electron is transferred from a donor to an acceptor molecule, leading to the formation of radical ions. For aryl halides like this compound, SET mechanisms are often involved in nucleophilic aromatic substitution reactions that proceed via a radical pathway (SRN1).

In a typical SRN1 reaction, an electron donor (such as a metal or an enolate) transfers an electron to the aryl halide, forming a radical anion. This radical anion can then fragment, expelling the halide ion (in this case, chloride) to generate the corresponding aryl radical (the 2-chloro-6-ethyl-5-fluorophenyl radical). This aryl radical can then react with a nucleophile to form a new radical anion, which subsequently transfers an electron to another molecule of the starting aryl halide, propagating a chain reaction.

The feasibility of SET mechanisms involving this compound would depend on the reduction potential of the molecule and the nature of the electron donor and nucleophile. The presence of electron-withdrawing fluorine and chlorine atoms would make the benzene (B151609) ring more susceptible to accepting an electron, thus facilitating the initial SET event.

Functional Group Transformations and Derivatization

The chloro, fluoro, and ethyl groups on the benzene ring of this compound offer multiple sites for functional group transformations and derivatization, allowing for the synthesis of a variety of related compounds.

The chloro group is a versatile handle for various transformations:

Nucleophilic Aromatic Substitution (SNAr): While aryl chlorides are generally less reactive than aryl fluorides in SNAr reactions, the presence of the ortho-fluoro and other potential activating groups could facilitate the displacement of the chloride by strong nucleophiles under forcing conditions (high temperature and pressure).

Cross-Coupling Reactions: The carbon-chlorine bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst would yield a substituted biphenyl (B1667301) derivative.

The fluoro group is generally more resistant to cleavage than the chloro group. However, under specific conditions, it can also be a site for nucleophilic aromatic substitution, particularly if there are strong electron-withdrawing groups on the ring.

The ethyl group can also be a site for functionalization:

Benzylic Halogenation: Under radical conditions (e.g., using N-bromosuccinimide and a radical initiator), the benzylic position of the ethyl group can be halogenated to introduce a bromine or chlorine atom. This benzylic halide is a versatile intermediate for further nucleophilic substitution and elimination reactions.

Oxidation: The ethyl group can be oxidized to an acetyl group or a carboxylic acid group using strong oxidizing agents.

The combination of these functional groups and their respective reactivities allows for the strategic derivatization of this compound to generate a library of complex organic molecules.

Below is a table summarizing potential derivatization reactions of this compound based on the reactivity of its functional groups.

| Functional Group | Reaction Type | Reagents and Conditions | Potential Product |

| Chloro | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Substituted biphenyl |

| Chloro | Heck Reaction | Alkene, Pd catalyst, base | Substituted styrene |

| Chloro | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Substituted phenylacetylene |

| Chloro | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl amine |

| Ethyl | Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator | 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene |

| Ethyl | Oxidation | Strong oxidizing agent (e.g., KMnO4) | 1-Acetyl-3-chloro-2-fluorobenzene or 2-Chloro-6-ethyl-5-fluorobenzoic acid |

Interactive Data Table: Potential Derivatization Reactions Users can filter the table by Functional Group or Reaction Type to explore specific transformations.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1-chloro-3-ethyl-2-fluorobenzene, DFT calculations would typically be employed to determine optimized molecular geometry, electronic energies, and the distribution of electron density. Such calculations would provide foundational data for predicting the molecule's stability and chemical reactivity. Different functionals and basis sets would be benchmarked to ensure the accuracy of the results.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An FMO analysis for this compound would identify the energy levels and spatial distribution of these orbitals. The HOMO would indicate regions susceptible to electrophilic attack, while the LUMO would highlight sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Prediction of Reactive Sites and Regioselectivity

Building upon DFT and FMO analyses, computational methods can predict the most likely sites for chemical reactions on the benzene (B151609) ring and the ethyl group. By calculating parameters such as electrostatic potential maps, atomic charges, and Fukui functions, researchers could determine the regioselectivity of various reactions, such as electrophilic aromatic substitution. This would predict whether incoming reagents would preferentially add at the ortho, meta, or para positions relative to the existing substituents.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a view of the compound's dynamic behavior.

Conformational Analysis and Flexibility

For this compound, the primary source of conformational flexibility is the rotation of the ethyl group. MD simulations would explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules.

Solvent Effects on Reaction Pathways

Chemical reactions are significantly influenced by the solvent in which they occur. MD simulations, often in combination with quantum mechanical methods (QM/MM), can model the explicit interactions between this compound and surrounding solvent molecules. These simulations would elucidate how the solvent affects the stability of reactants, transition states, and products, thereby influencing reaction rates and pathways.

Mechanistic Insights from Computational Modeling

Computational modeling serves as a powerful tool for investigating chemical reactions at a molecular level, offering details that are often inaccessible through experimental methods alone. For substituted benzenes like this compound, techniques such as Density Functional Theory (DFT) are employed to map out potential energy surfaces, identify reactive intermediates, and calculate the energetic profiles of reaction pathways.

Elucidation of Transition States and Reaction Barriers

The transition state represents the highest energy point along a reaction coordinate, a fleeting molecular configuration that determines the kinetic feasibility of a chemical transformation. Computational chemistry allows for the precise location of these transition state structures and the calculation of their associated energy barriers (activation energies).

Recent advancements have seen the development of machine learning models that can predict transition state structures with significantly reduced computational cost compared to traditional quantum chemistry methods. mit.edu These models can accelerate the design of new reactions and catalysts. mit.edu

For aromatic compounds, computational studies have provided detailed mechanistic insights. For example, in the atmospheric oxidation of ethylbenzene (B125841), a close structural relative, DFT calculations have been used to study the reaction of the ethylbenzene-OH adduct with molecular oxygen (O₂) and nitrogen dioxide (NO₂). mdpi.com The study identified multiple reaction pathways, including hydrogen abstraction and addition reactions, and calculated the corresponding transition states and rate constants. mdpi.com The results indicated that under atmospheric conditions, the reaction with O₂ primarily leads to the formation of ethyl-phenol via hydrogen abstraction, while the reaction with NO₂ predominantly forms nitro-ethylbenzene through an addition mechanism. mdpi.com

Similarly, theoretical studies on the reaction of benzene and toluene (B28343) with chlorine atoms have been conducted using the PBE0 hybrid functional method. researchgate.net These calculations identified various stationary structures, including π- and σ-complexes, and determined their relative stabilities. researchgate.net Two primary reaction pathways were evaluated: hydrogen abstraction, which was found to be endothermic and apparently barrierless, and hydrogen substitution, which involves a significant activation energy barrier. researchgate.net

In the context of cycloaddition reactions, computational modeling has been used to explore the energy profiles for reactions involving naphthalene (B1677914) derivatives. acs.org For the photocycloaddition, the energy barrier for a triplet intermediate to attack a C=C double bond, forming a spirocyclic biradical intermediate via a transition state, was calculated to be 5.6 kcal/mol. acs.org Such studies showcase the ability of computational methods to dissect complex, multi-step reaction mechanisms and quantify the energy barriers that govern product formation.

Table 1: Calculated Reaction Barriers and Rate Constants for Reactions of Ethylbenzene-OH Adduct (Data sourced from studies on related compounds to illustrate typical computational outputs)

| Reactant Pair | Major Product | Calculated Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| Ethylbenzene-OH + O₂ | Ethyl-phenol | 9.57 × 10⁻¹⁶ |

| Ethylbenzene-OH + NO₂ | Nitro-ethylbenzene | 1.78 × 10⁻¹¹ |

| Source: MDPI mdpi.com |

This data illustrates how computational modeling can differentiate between competing reaction pathways by quantifying their kinetics.

Isotope Effect Calculations

Kinetic Isotope Effects (KIEs) are changes in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The study of KIEs is a critical tool for elucidating reaction mechanisms, as it provides information about bond-breaking and bond-forming events in the rate-determining step of a reaction. princeton.edu Computational models can calculate theoretical KIEs, which can then be compared with experimental values to support or refute a proposed mechanism.

The primary KIE occurs when the bond to the isotopically labeled atom is broken in the rate-determining step. Since a C-D bond is stronger than a C-H bond, a reaction involving C-H bond cleavage will be faster than the same reaction with a C-D bond, resulting in a normal KIE (kH/kD > 1). youtube.com If no KIE is observed (kH/kD ≈ 1), it suggests that the C-H bond is not broken in the rate-determining step. youtube.comstackexchange.com

For electrophilic aromatic substitution (EAS) reactions, the absence of a significant KIE in many cases (e.g., nitration) was crucial evidence for the accepted two-step mechanism, where the initial attack of the electrophile is the slow step, and the subsequent deprotonation is fast. youtube.comstackexchange.com However, in some EAS reactions, such as sulfonation and iodination under certain conditions, a primary KIE is observed, indicating that the deprotonation step has become rate-limiting. stackexchange.comresearchgate.net

Computational studies have explored KIEs for various reactions of aromatic compounds. For the electrophilic fluorination of arenes with NF-type reagents, small deuterium (B1214612) isotope effects (kH/kD = 0.86–0.99) were observed, confirming that the decomposition of the Wheland-type intermediate (the C-H bond cleavage step) is not rate-determining. researchgate.net In contrast, theoretical calculations of chlorine KIEs for dehalogenation reactions at an aromatic carbon suggested that these reactions proceed in a single step where the carbon-chlorine bond is significantly weakened in the transition state. nih.gov

Table 2: Representative Kinetic Isotope Effects (kH/kD) in Aromatic Reactions (Data from studies on related compounds to illustrate principles)

| Reaction | Reagents | Solvent | kH/kD | Mechanistic Implication |

| Sulfonation | SO₃ | Nitrobenzene | 1.35 ± 0.16 | C-H cleavage is partially rate-limiting. researchgate.net |

| Sulfonation | SO₃ | Nitromethane | 1.25 ± 0.01 | C-H cleavage is partially rate-limiting. researchgate.net |

| Sulfonylation | SO₃ | Nitrobenzene | 0.96 ± 0.04 | C-H cleavage is not rate-limiting. researchgate.net |

| Iodination | I₂ / Oxidizing Agent | Acetonitrile | 2.25 | C-H cleavage is rate-limiting. stackexchange.com |

| Fluorination | NF-type Reagent | Not Specified | 0.86 - 0.99 | C-H cleavage is not rate-limiting. researchgate.net |

These examples demonstrate the power of combining experimental and calculated KIEs to probe the transition states of reactions involving compounds structurally similar to this compound.

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds (excluding biological activity endpoints)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to a specific property. While often used for predicting biological activity, QSAR methods are also extensively applied to predict physicochemical properties and environmental fate, which are non-biological endpoints. ecetoc.orgscienceforecastoa.com For a compound like this compound, where experimental data may be scarce, QSAR provides a valuable tool for estimation.

QSAR models are built by correlating molecular descriptors—numerical values derived from the chemical structure—with an observed property. These descriptors can encode information about hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants, dipole moment, ELUMO), and steric properties (e.g., molar refractivity). spu.edu.sysips.org.inmlsu.ac.in

Studies on halogenated benzenes have successfully developed QSAR models for various physicochemical properties. One such study modeled boiling point (BP), melting point (MP), flash point (FP), and density (D) using topological indices as descriptors. The models showed good predictive capacity for these fundamental properties. nih.gov

Another critical application of QSAR is in predicting the environmental fate of chemicals, such as their tendency to adsorb to soil or undergo degradation. The soil sorption coefficient (Koc) is a key parameter that governs the mobility of organic compounds in the environment. QSAR models have been developed to predict Koc for various aromatic pollutants, including substituted phenols and anilines. researchgate.netfrontiersin.org These models often use a combination of descriptors calculated using methods like DFT. researchgate.net Similarly, QSAR models have been created to predict the photodegradation rates of pollutants like chlorinated polycyclic aromatic hydrocarbons, using quantum chemical parameters as descriptors. researchgate.net

Table 3: Example of a QSAR Model for a Physicochemical Property of Halogenated Benzenes (Illustrative model based on published research principles)

| Property | Model Equation Example | Descriptors Used |

| Boiling Point (°C) | BP = c₀ + c₁ (Descriptor A) + c₂ (Descriptor B) + ... | Topological Indices (e.g., Wiener index, Connectivity indices) |

| Based on the approach in SAR QSAR Environ Res. nih.gov |

Table 4: Molecular Descriptors Used in QSAR Models for Environmental Fate (Descriptors commonly used for compounds related to this compound)

| Descriptor Type | Example Descriptor | Property Encoded | Relevance to Environmental Fate |

| Hydrophobicity | Log Kow (Octanol-Water Partition Coefficient) | Tendency to partition into organic phases | Governs bioaccumulation and sorption to organic matter. whiterose.ac.uk |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Susceptibility to nucleophilic attack | Relates to reactivity and degradation pathways. |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of substituents | Influences reaction rates and mechanisms. sips.org.in |

| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability | Affects transport and interaction with environmental matrices. |

| Structural | Number of C-F bonds | Specific structural feature | Can be directly correlated with properties like sorption. frontiersin.org |

These QSAR approaches allow for the estimation of important environmental and physical properties of this compound by leveraging data from a larger set of related halogenated aromatic compounds.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom within a molecule. For 1-chloro-3-ethyl-2-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete structural assignment.

Advanced ¹H, ¹³C, and ¹⁹F NMR Techniques

A comprehensive NMR analysis of this compound would involve acquiring one-dimensional spectra for each of these nuclei.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the ethyl group. The three aromatic protons would appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atom. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons (coupled to the methyl protons) and a triplet for the methyl (-CH₃) protons (coupled to the methylene protons).

¹³C NMR: The carbon-13 NMR spectrum would reveal eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The carbon directly bonded to fluorine would exhibit a large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine-19 NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine, and its multiplicity would be determined by coupling to the neighboring aromatic protons.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic-H | 7.10 - 7.30 | m | - |

| -CH₂- | 2.70 | q | ~7.5 |

| -CH₃ | 1.25 | t | ~7.5 |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (J, Hz) |

| C-F | 155 - 160 | ~240-250 (¹J) |

| C-Cl | 130 - 135 | ~15-20 (²J) |

| C-Ethyl | 140 - 145 | ~5-10 (³J) |

| Aromatic-C | 115 - 130 | Variable |

| -CH₂- | ~25 | - |

| -CH₃ | ~15 | - |

| ¹⁹F NMR | Predicted Chemical Shift (ppm) |

| Ar-F | -110 to -120 |

Note: These are predicted values and may differ from experimental results. "m" denotes multiplet, "q" denotes quartet, and "t" denotes triplet.

Multi-dimensional NMR (e.g., COSY, HSQC, HMBC) for Structural Assignments

To unambiguously assign the signals observed in the one-dimensional NMR spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also help in tracing the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene and methyl proton signals to their respective carbon signals.

Interpretation of Chemical Shifts and Coupling Constants in Fluorinated Systems

The presence of a fluorine atom introduces specific complexities and valuable information into the NMR spectra. The highly electronegative fluorine atom generally causes a downfield shift for the directly attached carbon and nearby protons. Furthermore, spin-spin coupling between ¹⁹F and both ¹H and ¹³C nuclei provides critical structural information. The magnitude of these coupling constants (J-values) depends on the number of bonds separating the coupled nuclei. For instance, a large one-bond carbon-fluorine coupling (¹JCF) is a characteristic feature. Two- and three-bond couplings (²JCF, ³JCF) are also observed and are invaluable for assigning the positions of other substituents relative to the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the molecular formula (C₈H₈ClF), as it can distinguish between compounds with the same nominal mass but different elemental compositions. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with a relative intensity ratio of approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Pathways and Isomer Differentiation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecule and can be used to deduce its structure.

For this compound, the most likely initial fragmentation would be the loss of a methyl radical (•CH₃) from the ethyl group, leading to the formation of a stable benzylic-type cation. This would result in a significant peak at m/z corresponding to [M-15]⁺. Another prominent fragmentation pathway would be the loss of the entire ethyl group, resulting in a chlorofluorophenyl cation.

The fragmentation pattern can also help to differentiate between isomers. For instance, the relative intensities of fragment ions can vary depending on the positions of the substituents on the aromatic ring, as this affects the stability of the resulting carbocations.

Predicted Key Mass Spectrometry Fragments for this compound:

| Fragment Ion | m/z (for ³⁵Cl) | Identity |

| [M]⁺ | 158 | Molecular Ion |

| [M+2]⁺ | 160 | Molecular Ion with ³⁷Cl |

| [M-15]⁺ | 143 | Loss of •CH₃ |

| [M-28]⁺ | 130 | Loss of C₂H₄ (ethene) |

| [M-29]⁺ | 129 | Loss of •C₂H₅ |

Note: The m/z values are for the most abundant isotope of each element.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis and Functional Group Identification

Following a comprehensive search of scientific literature and spectral databases, no experimental or theoretical data pertaining to the infrared (IR) or Raman spectroscopy of this compound could be located. While spectroscopic data for related isomers and similar substituted benzene (B151609) derivatives are available, information specifically detailing the vibrational analysis and functional group identification of this compound is not present in the reviewed sources.

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for elucidating molecular structure. By analyzing the absorption or scattering of light at specific frequencies corresponding to the vibrational modes of a molecule, characteristic functional groups and their chemical environments can be identified.

For a molecule such as this compound, a theoretical vibrational analysis would typically involve computational methods, such as Density Functional Theory (DFT), to predict the frequencies and intensities of the IR and Raman active modes. These predicted spectra would then ideally be compared with experimental data for validation. The analysis would focus on identifying key vibrational modes, including:

C-H stretching vibrations of the aromatic ring and the ethyl group.

C-C stretching vibrations within the benzene ring and the ethyl substituent.

C-F stretching and bending vibrations.

C-Cl stretching and bending vibrations.

Ring breathing modes of the benzene ring.

In-plane and out-of-plane bending modes of the substituents.

Without access to either experimental spectra or computational studies for this compound, a detailed vibrational analysis and the creation of a corresponding data table are not possible at this time.

X-ray Crystallography for Solid-State Structural Determination

A thorough search of crystallographic databases and the scientific literature revealed no published X-ray crystallographic data for this compound. Therefore, information regarding its solid-state structure, including unit cell parameters, space group, and specific bond lengths and angles as determined by X-ray diffraction, is currently unavailable.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed insights into the molecular geometry, intermolecular interactions, and packing of molecules in the crystal lattice.

In the absence of experimental crystallographic data, a detailed discussion of the solid-state structure of this compound cannot be provided.

Applications in Chemical Synthesis and Materials Science

As a Synthetic Intermediate in Complex Molecule Construction

The utility of 1-Chloro-3-ethyl-2-fluorobenzene as a foundational element in the synthesis of elaborate molecular architectures is significant, primarily due to the reactivity of its carbon-halogen bonds.

This compound is a potential precursor for the synthesis of substituted biphenyl (B1667301) compounds, which are core structures in many pharmaceuticals, liquid crystals, and advanced polymers. The chlorine atom, in particular, is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In a typical Suzuki-Miyaura reaction, the chloro-substituted benzene (B151609) derivative would react with an arylboronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leading to the creation of a biphenyl system. The specific substitution pattern of this compound would result in the formation of a biphenyl with a unique spatial arrangement of its substituents, which could be tailored for specific applications.

Table 1: Potential Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Arylboronic Acid | Palladium(0) Complex | Substituted Biphenyl |

This table represents a generalized potential reaction and not a specific documented synthesis.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The halogen substituents on this compound can serve as reactive sites for the construction of fused heterocyclic systems. For instance, the chlorine and fluorine atoms can undergo nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles, such as amines, thiols, or alcohols, which can then be part of a subsequent cyclization step to form heterocyclic rings like benzothiazoles, benzoxazoles, or quinolines. The ethyl group can also influence the regioselectivity of these reactions and the properties of the final heterocyclic product.

Role in Specialty Polymer and Resin Development

The incorporation of fluorine atoms into polymers can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. While direct polymerization of this compound is not a common application, it can be chemically modified to produce monomers suitable for the synthesis of specialty polymers. For example, it could be converted into a diamine or a diol, which could then be used as a monomer in the production of fluorinated polyimides or polyesters. These polymers are sought after for applications in aerospace, electronics, and high-performance coatings.

Contribution to the Synthesis of Agrochemicals (excluding specific product names or effects)

Halogenated aromatic compounds are common precursors in the synthesis of a wide range of agrochemicals. The specific combination of chloro, fluoro, and ethyl groups in this compound makes it a potential starting material for the creation of new active ingredients. The synthesis of such agrochemicals often involves multi-step reaction sequences where the halogen atoms are either retained in the final molecule to enhance biological activity or are displaced during the synthetic route to build more complex structures.

Reagent in Research Laboratories for Novel Chemical Reactions

In a research setting, this compound can be employed as a model substrate to study the mechanisms of various chemical reactions. The differential reactivity of the C-Cl and C-F bonds, as well as the electronic effects of the ethyl group, can provide valuable insights into reaction pathways. For instance, it could be used to investigate the selectivity of metal-catalyzed cross-coupling reactions, the mechanisms of nucleophilic aromatic substitution, or the intricacies of directed ortho-metalation reactions. The unique substitution pattern allows for the study of steric and electronic effects on reaction outcomes, contributing to the fundamental understanding of organic chemistry.

Environmental Fate, Degradation Pathways, and Methodologies

Aerobic and Anaerobic Biodegradation Mechanisms in Environmental Matrices

The biodegradation of halogenated aromatic compounds is a key process in their environmental removal. Microorganisms have evolved diverse metabolic strategies to utilize these compounds as sources of carbon and energy. These processes can occur in the presence (aerobic) or absence (anaerobic) of oxygen, with distinct mechanisms governing the breakdown of the chemical structure.

Microbial Degradation Pathways (e.g., Oxidative Dechlorination, Ring Fission)

The microbial degradation of halogenated aromatics like 1-Chloro-3-ethyl-2-fluorobenzene is anticipated to proceed through a series of enzymatic reactions, culminating in the cleavage of the aromatic ring. asm.orgiwaponline.com While specific pathways for this compound have not been delineated in the scientific literature, the degradation routes can be inferred from studies on analogous compounds such as chlorobenzene, fluorobenzene (B45895), and ethylbenzene (B125841). nih.govnih.govethz.ch

Aerobic Degradation: In aerobic environments, the initial attack on the aromatic ring is typically catalyzed by oxygenase enzymes. For this compound, a dioxygenase would likely incorporate two hydroxyl groups into the benzene (B151609) ring, forming a substituted cis-dihydrodiol. nih.gov This step is crucial as it destabilizes the aromatic system, making it susceptible to further degradation. Subsequent dehydrogenation would lead to the formation of a substituted catechol.

The order of halogen removal is a critical aspect of the degradation pathway. It is plausible that either the chlorine or fluorine atom is removed at this stage. In some instances, dehalogenation can occur after the aromatic ring is cleaved. nih.gov The ethyl group would also be a target for oxidation, potentially being converted to a carboxylic acid group either before or after ring cleavage. Following the formation of the catechol intermediate, the aromatic ring is cleaved by either ortho or meta fission pathways, leading to the formation of aliphatic intermediates that can enter central metabolic pathways. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the degradation of halogenated aromatic compounds often begins with reductive dehalogenation, where the halogen substituent is replaced by a hydrogen atom. researchgate.net For this compound, this would involve the sequential removal of the chlorine and fluorine atoms. However, the degradation of fluorinated aromatic compounds under anaerobic conditions can be challenging, and in some cases, these compounds are recalcitrant. google.com Following dehalogenation, the resulting ethylbenzene could be further metabolized through pathways involving the addition of fumarate (B1241708) to the ethyl group, as observed in some sulfate-reducing and denitrifying bacteria. asm.orgnih.gov

Enzyme Systems Involved in Halogenated Arene Degradation

A variety of enzyme systems are responsible for the breakdown of halogenated aromatic compounds. The specific enzymes involved in the degradation of this compound would likely be similar to those that act on other halogenated benzenes. asm.orgnih.gov

Key Enzyme Classes in Halogenated Arene Degradation:

| Enzyme Class | Function | Relevance to this compound Degradation |

| Dioxygenases | Incorporate both atoms of molecular oxygen into the aromatic ring, initiating the degradation process under aerobic conditions. | Likely responsible for the initial hydroxylation of the benzene ring. |

| Monooxygenases | Incorporate one atom of molecular oxygen into the substrate. Can be involved in hydroxylation and dehalogenation reactions. | Could play a role in the oxidation of the ethyl group or in the removal of the halogen substituents. |

| Dehydrogenases | Catalyze the oxidation of dihydrodiol intermediates to catechols. | A crucial step following the initial dioxygenase attack. |

| Catechol Dioxygenases | Cleave the aromatic ring of catechol intermediates, a key step in both ortho and meta cleavage pathways. | Essential for breaking down the aromatic structure. |

| Reductive Dehalogenases | Catalyze the removal of halogen substituents under anaerobic conditions, replacing them with hydrogen atoms. | Would be critical for the anaerobic degradation of this compound. |

Abiotic Degradation Processes

In addition to microbial activity, abiotic processes can contribute to the transformation of this compound in the environment. These processes are primarily driven by photochemical reactions and hydrolysis.

Photochemical Degradation in Atmospheric and Aquatic Environments

Photochemical degradation, or photolysis, involves the breakdown of a chemical by light energy. In the atmosphere, this compound is expected to be degraded by reacting with photochemically produced hydroxyl radicals. ethz.ch The rate of this reaction would determine its atmospheric lifetime.

In aquatic environments, direct photolysis can occur if the compound absorbs light at wavelengths present in sunlight. wordpress.com Indirect photolysis can also be a significant degradation pathway, involving reactions with photochemically generated reactive species such as hydroxyl radicals and singlet oxygen. uwaterloo.ca Studies on other halobenzenes have shown that photolysis in water can lead to dehalogenation and the formation of various transformation products. nih.gov

Hydrolytic Stability and Transformation Products

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Generally, aryl halides like this compound are resistant to hydrolysis under normal environmental conditions due to the strength of the carbon-halogen bond within the aromatic ring. studysmarter.co.ukdoubtnut.com However, the presence of activating groups on the ring can sometimes facilitate hydrolysis. google.com Significant hydrolysis of this compound is not expected to be a major environmental degradation pathway unless under specific conditions of pH and temperature or in the presence of certain catalysts. google.com

Research on Persistent Degradation Products (e.g., Trifluoroacetic Acid from Fluorinated Compounds)

The degradation of fluorinated organic compounds can sometimes lead to the formation of highly persistent and mobile transformation products. A notable example is trifluoroacetic acid (TFA), which can be formed from the atmospheric degradation of certain hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). researchgate.net

While the direct formation of TFA from the degradation of this compound has not been documented, the presence of a fluorine atom on the benzene ring raises the possibility of forming fluorinated degradation intermediates. The environmental fate of these intermediates would be of concern, as some fluorinated organic acids are known to be persistent and can accumulate in aquatic environments. wikipedia.org Research has shown that TFA can be biodegraded under certain anaerobic conditions, although it is generally considered to be highly persistent in the environment. researchgate.netnih.gov Further research would be needed to determine if the degradation of this compound could contribute to the environmental burden of persistent fluorinated compounds.